molecular formula C24H25ClN4O3S B2382987 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide CAS No. 1209412-79-2

1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2382987
CAS No.: 1209412-79-2
M. Wt: 485
InChI Key: YJWNWXUYOGIZGJ-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
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Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClN3O2SC_{23}H_{26}ClN_{3}O_{2}S, with a molecular weight of approximately 487.4 g/mol. The structure features a piperidine ring, a sulfonyl group, and a substituted pyrazole moiety, which are integral to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole structure often exhibit significant anticancer properties. For instance, related compounds have shown promising results against glioblastoma cell lines by inhibiting key signaling pathways such as AKT/PKBβ. These pathways are crucial in tumor growth and survival, making them attractive targets for cancer therapy.

  • Inhibition of Kinases : A related study demonstrated that certain pyrazole derivatives exhibited low micromolar activity against kinase AKT2/PKBβ, which is associated with tumor malignancy and poor patient prognosis . The compound's ability to inhibit AKT signaling suggests its potential as an anticancer agent.
  • Cytotoxicity : The compound showed selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structural motifs have demonstrated strong inhibitory activity against AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The sulfonamide functionality has been linked to urease inhibition, which can be beneficial in treating infections caused by urease-producing bacteria .

Synthesis and Characterization

The synthesis of the compound involves multi-step organic reactions typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

  • Case Study on Anticancer Activity : A series of piperidine derivatives were synthesized and screened for their anticancer activity against various cell lines. One derivative exhibited significant growth inhibition in glioma cells while being non-toxic to normal cells .
  • Enzyme Activity Assessment : Another study evaluated the enzyme inhibitory potential of synthesized compounds bearing the piperidine nucleus. The results indicated strong activity against AChE and urease, highlighting their potential therapeutic applications .

Data Tables

Property Value
Molecular FormulaC23H26ClN3O2S
Molecular Weight487.4 g/mol
Melting Point214-219 °C
Biological ActivitiesAnticancer, Enzyme Inhibition
Key Enzymes InhibitedAChE, Urease

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c25-18-11-13-20(14-12-18)33(31,32)28-15-5-6-17(16-28)24(30)26-23-21-9-4-10-22(21)27-29(23)19-7-2-1-3-8-19/h1-3,7-8,11-14,17H,4-6,9-10,15-16H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWNWXUYOGIZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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